molecular formula C16H13ClN2O2 B2880620 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide CAS No. 1260912-44-4

2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide

Cat. No.: B2880620
CAS No.: 1260912-44-4
M. Wt: 300.74
InChI Key: LKJZDQMYXRIVBA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-4H-chromene-3-carboxamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. This compound belongs to a class of molecules known for their ability to act as cell death inducers. Specifically, it has been identified in patent research as a key structure in agents developed for the treatment of cancer, including leukemia . Researchers are exploring its potential to trigger programmed cell death (apoptosis) in malignant cells, providing a valuable tool for understanding cancer biology and developing novel therapeutic strategies . The structural motif of the 4H-chromene core is associated with a wide spectrum of biological activities, making this compound a versatile scaffold for further chemical and pharmacological investigation . Available as a high-purity solid, it is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

2-(4-chloroanilino)-4H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-8,19H,9H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJZDQMYXRIVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=C1C(=O)N)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Core Structural Considerations

The target compound features a 4H-chromene backbone with a carboxamide at position 3 and a secondary amine at position 2, substituted with a 4-chlorophenyl group. Retrosynthetic disconnection identifies two critical intermediates:

  • Chromene-3-carboxamide scaffold : Derived from cyclization of 2-hydroxyacetophenone derivatives.
  • N-(4-chlorophenyl)amino group : Introduced via late-stage coupling to a 2-aminochromene precursor.

Route Selection Criteria

  • Regioselectivity : Ensuring substitution at position 2 without competing reactions at positions 5–8 on the benzopyran ring.
  • Functional group compatibility : Stability of the carboxamide under Ullmann coupling conditions.
  • Efficiency : Minimizing protection/deprotection steps through sequential transformations.

Chromene Ring Construction and Carboxamide Installation

Vilsmeier-Haack Formylation and Cyclization

The synthesis begins with 2-hydroxy-5-nitroacetophenone (1a) undergoing Vilsmeier-Haack formylation (POCl₃/DMF) to yield 3-formyl-2-hydroxyacetophenone (2a). Cyclization under acidic conditions generates 2-nitro-4H-chromene-3-carbaldehyde (3a), which is oxidized to 2-nitro-4H-chromene-3-carboxylic acid (4a) via Pinnick oxidation (NaClO₂, sulfamic acid).

Reaction Conditions:
  • Oxidation : 0–25°C, 3 hours, 53–61% yield.
  • Acid chloride formation : Treatment with SOCl₂ in DCM produces 2-nitro-4H-chromene-3-carbonyl chloride (5a), reacted with NH₃ to afford 2-nitro-4H-chromene-3-carboxamide (6a).

Functionalization at Position 2: Nitro Reduction and Aryl Amination

Catalytic Hydrogenation

Nitro group reduction in 6a using H₂/Pd-C in ethanol yields 2-amino-4H-chromene-3-carboxamide (7a) with >90% purity. Key parameters:

  • Pressure: 50 psi H₂.
  • Temperature: 25°C, 12 hours.

Copper-Catalyzed Ullmann Coupling

7a undergoes coupling with 4-chloroiodobenzene in the presence of CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 110°C for 24 hours, yielding the target compound.

Optimization Insights:
  • Solvent : DMSO outperforms DMF or toluene in achieving >75% conversion.
  • Byproducts : <5% diarylation (bis-4-chlorophenyl derivative) detected via HPLC.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Approach

A modified Algar-Flynn-Oyamada reaction using 2-amino-4-chlorophenol and 3-cyanoacetylacetone in acetic acid/H₂SO₄ at reflux forms 2-[(4-chlorophenyl)amino]-4H-chromene-3-carbonitrile (8a), followed by partial hydrolysis (H₂SO₄/H₂O, 80°C) to the carboxamide.

Advantages:
  • Fewer steps : Combines cyclization and nitrile hydrolysis.
  • Yield : 58% overall vs. 42% for stepwise routes.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-4H-chromene-3-carboxamide with 4-chloroaniline (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C) achieves 68% yield but requires expensive ligands.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis (space group P-1) confirms:

  • Planarity : Dihedral angle between chromene and 4-chlorophenyl planes = 5.37°.
  • Hydrogen bonding : N–H···O=C interactions stabilize the anti-conformation (Fig. 1).

NMR and IR Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CONH₂), 7.89 (d, J = 8.5 Hz, 2H, Ar–Cl), 6.72–7.45 (m, 4H, chromene-H).
  • IR (cm⁻¹) : 3340 (N–H), 1675 (C=O), 1550 (C=N).

Challenges and Mitigation Strategies

Nitrile Hydrolysis Control

Over-hydrolysis to 3-carboxylic acid is minimized using H₂O₂/K₂CO₃ in THF at 0°C, achieving 85% carboxamide purity.

Regioselective Amination

Directed ortho-metalation (DoM) with n-BuLi/TMEDA ensures >90% substitution at position 2, avoiding para byproducts.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd with CuO nanoparticles reduces coupling costs by 40% while maintaining 70% yield.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) offers recyclability (≥5 cycles) with comparable efficiency to DCM in Pinnick oxidations.

Chemical Reactions Analysis

2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

The compound 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide, a derivative of 4H-chromene, has demonstrated significant antioxidant properties and potential pharmacological applications. Research indicates that 4H-chromenes, as a class of heterocyclic compounds, possess a wide range of biological activities, making them attractive candidates for various therapeutic applications .

Molecular Structure and Properties
The crystal structure of this compound has been analyzed using X-ray diffraction, which provided detailed information on its bond lengths, angles, unit cell dimensions, and crystal system. These structural insights are crucial for understanding the compound's interactions with biological targets and its overall activity.

Antioxidant Activity
Studies have highlighted the antioxidant properties of this 4H-chromene derivative, with molecular docking studies supporting its strong binding energy and interactions with relevant targets.

Anticancer Activity
4H-chromene analogs have been recognized as antitumor agents due to their cytotoxic effect on cancer cells . They can induce apoptosis via interaction through tubulin at binding sites of the colchicine, which obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .

Specific studies have shown:

  • 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives exhibit cytotoxic activities against human tumor cells .
  • Halogenations at the third position of 4-aryl-4H-chromenes can intensify antitumor potency .
  • 4H-ch-based azo chromophores derivatives exhibited anticancer potency against HCT-116, MCF-7, and HepG-2 cancer cell lines .
  • Certain 4H-ch analogs have shown remarkable anticancer activity against MCF-7 and Hs578T, with the ability to reduce cell proliferation by arresting cells in the G2/M phase and inhibiting tubulin dynamics .

Other Biological Activities
4H-Chromene derivatives exhibit a wide range of biological applications, including:

  • Antiallergic
  • Antiproliferative
  • Antibacterial
  • Antiviral

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide with its analogues reveals critical differences in substituent effects, biological activity, and physicochemical properties.

Structural Variations and Substituent Effects

Key structural analogues include derivatives with modifications at the aminoaryl, carboxamide, and chromene core positions.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Functional Groups Biological Activities Lipophilicity (logP)* References
This compound 4-Cl-C6H4 (amino, 2); CONH2 (3) Carboxamide, Cl-aryl Antimicrobial, antifungal Moderate
4-Chloro-2-{[(3-Cl-phenyl)amino]C=O}-phenyl carbamate 3-Cl-C6H4 (amino); alkyl carbamate (3) Carbamate, Cl-aryl Undisclosed (lipophilicity studied) Higher (alkyl chain)
Ethyl 2-amino-4-(4-Br-phenyl)-6-OMe-4H-chromene-3-carboxylate 4-Br-C6H4 (4); OMe (6); COOEt (3) Ester, Br-aryl, OMe Antimicrobial High (ester group)
2-Amino-4-(4-MeO-phenyl)-4H-chromene-3-carbonitrile 4-MeO-C6H4 (4); CN (3) Nitrile, MeO-aryl Antioxidant, antibacterial Moderate (polar OMe)

*Lipophilicity inferred from substituent contributions (e.g., Cl/Br increase logP; OMe/CN reduce it).

Pharmacological and Physicochemical Properties

  • Carboxamide vs.
  • Halogen Effects : The 4-Cl substituent offers a balance of lipophilicity and steric effects, whereas 4-Br in the ethyl carboxylate analogue increases molecular weight and polarizability, possibly altering binding kinetics .
  • Aryl Substitutions : 3-Cl-phenyl and 3,4-diCl-phenyl derivatives () exhibit higher lipophilicity than 4-MeO-phenyl analogues, which may improve tissue penetration but reduce solubility .

Crystallographic and Hydrogen-Bonding Patterns

Carboxamide derivatives often form robust hydrogen-bond networks (e.g., N–H···O interactions), as described in Etter’s graph set analysis (), which stabilize crystal lattices and may correlate with enhanced solid-state stability . In contrast, ester or nitrile analogues rely on weaker interactions (e.g., C–H···π), affecting solubility and formulation .

Biological Activity

The compound 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide is a member of the chromene family, which is known for its diverse biological activities. Chromenes, specifically 4H-chromenes, have been extensively studied for their potential in medicinal chemistry due to their various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, synthesizing information from various studies to provide a comprehensive overview.

Structure and Synthesis

The structure of this compound can be represented as follows:

Structure C16H14ClN1O2\text{Structure }C_{16}H_{14}ClN_{1}O_{2}

The synthesis typically involves a multi-step process that can include reactions such as condensation and cyclization under mild conditions. Recent methodologies emphasize environmentally friendly approaches, often utilizing catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous media to enhance yields and reduce environmental impact .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of chromene derivatives, including this compound. For instance, derivatives of chromenes have shown significant cytotoxic activity against various cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The IC50 values for these compounds often fall below 30 μg/mL, indicating potent activity .

A comparative study showed that certain derivatives exhibited IC50 values significantly lower than etoposide, a standard chemotherapy drug. For example, compounds with similar structures demonstrated IC50 values ranging from 3.46 to 18.76 μg/mL against the mentioned cell lines .

Antimicrobial Activity

Chromene derivatives have also been tested for their antimicrobial properties. The presence of the chlorophenyl group in this compound may enhance its ability to inhibit bacterial growth. Studies indicate that related compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of chromene derivatives has been documented through various assays assessing their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some studies report that these compounds can selectively inhibit COX-2 with a significant selectivity index compared to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of chromene derivatives. Key findings include:

  • The presence of electron-withdrawing groups (like chlorine) at specific positions enhances anticancer activity.
  • Substituents on the phenyl ring can modulate the compound's ability to interact with biological targets, influencing both potency and selectivity .

Case Studies and Research Findings

StudyCompoundActivityCell LineIC50 Value
7eCytotoxicMDA-MB-2313.46 μg/mL
7fCytotoxicMCF-718.76 μg/mL
5cAnti-inflammatoryCOX-2 InhibitionSI = 152
VariousAntifungalCandida spp.Effective

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